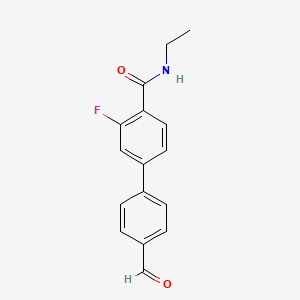

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

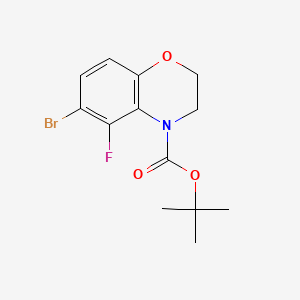

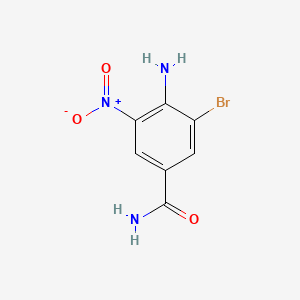

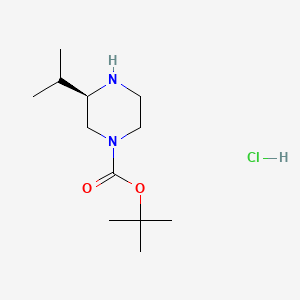

“N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide” is a chemical compound with the molecular formula C16H14FNO2 . It has a molecular weight of 271.29 . The compound is also known by its CAS number: 1393442-45-9 .

Molecular Structure Analysis

The molecular structure of “N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide” can be represented by the InChI code: 1S/C16H14FNO2/c1-2-18-16(20)14-8-7-13(9-15(14)17)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20) . This compound has a complexity of 339 and a topological polar surface area of 46.2Ų .Physical And Chemical Properties Analysis

“N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide” has a molecular weight of 271.29 . It has a complexity of 339 and a topological polar surface area of 46.2Ų . The compound has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide: is a valuable compound in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its benzamide moiety is a common feature in many drug molecules, suggesting its utility in the synthesis of novel therapeutic agents. The fluoro and formyl groups present in the compound could be crucial for the pharmacokinetic properties of derived drugs, such as their metabolic stability and ability to interact with biological targets .

Material Science

In material science, this compound could be used to synthesize new organic materials with potential electronic or photonic properties. The presence of the fluorine atom might contribute to the material’s dielectric properties, making it suitable for use in organic semiconductors or as part of photovoltaic cells .

Environmental Science

The environmental applications of N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide could involve its role as an intermediate in the synthesis of compounds designed for environmental remediation. For example, it could be used to create absorbents or catalysts that help in the breakdown of pollutants .

Analytical Chemistry

This compound can be utilized in analytical chemistry as a standard or reagent in chromatographic methods and mass spectrometry. Its unique molecular signature allows for the precise identification and quantification of similar compounds in complex mixtures .

Industrial Applications

Industrially, N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide may serve as a precursor in the synthesis of dyes, pigments, or other specialty chemicals. Its structural components offer versatility in reactions, which can be tailored to produce a wide range of industrial products .

Biotechnology Research

In biotechnology research, this compound’s role could be significant in the design of probes or agents for molecular biology studies. It could be functionalized to bind to specific proteins or DNA sequences, aiding in the visualization or isolation of these biological molecules .

Eigenschaften

IUPAC Name |

N-ethyl-2-fluoro-4-(4-formylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO2/c1-2-18-16(20)14-8-7-13(9-15(14)17)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOWCBAVPIEQDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601191068 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601191068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-2-fluoro-4-(4-formylphenyl)benzamide | |

CAS RN |

1393442-45-9 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxamide, N-ethyl-3-fluoro-4′-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601191068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)